molecular formula C12H15BrN2O5S B2715205 Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate CAS No. 1396971-36-0

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate

Cat. No.: B2715205
CAS No.: 1396971-36-0
M. Wt: 379.23
InChI Key: SFPNWBNSBRNTNH-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate is a synthetic organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and an aminoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then coupled with N-acetylalanine methyl ester under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Reduction Reactions: Sulfide derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the sulfonyl and aminoacetyl groups can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]propanoate
  • Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate
  • Methyl 2-[(2-{[(4-methylphenyl)sulfonyl]amino}acetyl)amino]propanoate

Uniqueness

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets compared to its chlorinated, fluorinated, or methylated analogs.

Properties

IUPAC Name

methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O5S/c1-8(12(17)20-2)15-11(16)7-14-21(18,19)10-5-3-9(13)4-6-10/h3-6,8,14H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPNWBNSBRNTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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